REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]2[C:8](=[N:9][CH:10]=1)[NH:7][CH:6]=[CH:5]2.[Al+3].[Cl-].[Cl-].[Cl-].ClC(Cl)(Cl)[C:17](Cl)=[O:18].[OH2:22]>C(Cl)Cl>[Br:1][C:2]1[CH:3]=[C:4]2[C:5]([C:17]([OH:18])=[O:22])=[CH:6][NH:7][C:8]2=[N:9][CH:10]=1 |f:1.2.3.4|
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=C2C=CNC2=NC1
|
Name
|
|
Quantity
|
6.8 g
|
Type
|
reactant
|
Smiles
|
[Al+3].[Cl-].[Cl-].[Cl-]
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Name
|
|
Quantity
|
50 mL
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Type
|
solvent
|
Smiles
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C(Cl)Cl
|
Name
|
|
Quantity
|
2.8 g
|
Type
|
reactant
|
Smiles
|
ClC(C(=O)Cl)(Cl)Cl
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
The suspension was stirred at RT for 10 min
|
Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
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The mixture was stirred at RT for overnight
|
Duration
|
8 (± 8) h
|
Type
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EXTRACTION
|
Details
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The aqueous solution was extracted with DCM three times, and organic layers
|
Type
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CUSTOM
|
Details
|
evaporated
|
Type
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DISSOLUTION
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Details
|
The crude solid was dissolved in THF (50 mL)
|
Type
|
ADDITION
|
Details
|
treated with water (25 mL) and triethylamine (5 mL) at RT for 6 h
|
Duration
|
6 h
|
Type
|
CUSTOM
|
Details
|
The solvents were then removed by evaporation
|
Type
|
ADDITION
|
Details
|
the resulting solid was poured into 1N HCl solution
|
Type
|
FILTRATION
|
Details
|
The crude product was collected by filtration
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
After drying on the pump for over night
|
Type
|
CUSTOM
|
Details
|
a white solid was obtained (2.4 g, 9.96 mmol)
|
Type
|
CUSTOM
|
Details
|
2.7 min.
|
Duration
|
2.7 min
|
Reaction Time |
10 min |
Name
|
|
Type
|
|
Smiles
|
BrC=1C=C2C(=NC1)NC=C2C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |